Ethyl 7-benzoylindolizine-2-carboxylate
Description
Properties
CAS No. |
62455-98-5 |
|---|---|
Molecular Formula |
C18H15NO3 |
Molecular Weight |
293.3 g/mol |
IUPAC Name |
ethyl 7-benzoylindolizine-2-carboxylate |
InChI |
InChI=1S/C18H15NO3/c1-2-22-18(21)15-11-16-10-14(8-9-19(16)12-15)17(20)13-6-4-3-5-7-13/h3-12H,2H2,1H3 |
InChI Key |
DLVDAICHEMPKGX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN2C=CC(=CC2=C1)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
General Reaction Framework
The most widely reported method involves 1,3-dipolar cycloaddition between pyridinium ylides and electron-deficient alkynes. This approach leverages the inherent reactivity of pyridinium salts to form the indolizine backbone.
Procedure :
- Pyridinium Salt Preparation : A pyridinium bromide precursor (e.g., 1-(benzoyl)-2-methylpyridinium bromide) is synthesized by quaternizing pyridine derivatives with benzoyl halides.
- Cycloaddition : The pyridinium salt reacts with ethyl propiolate in dimethylformamide (DMF) under basic conditions (K₂CO₃), generating the indolizine core via [3+2] cycloaddition.
- Workup : The product is isolated via extraction (ethyl acetate/water), purified by column chromatography, and recrystallized for enhanced purity.
Key Reaction Parameters :
- Solvent : DMF or acetonitrile optimizes dipole stabilization.
- Base : K₂CO₃ facilitates deprotonation and ylide formation.
- Temperature : Reactions typically proceed at 80–100°C for 6–12 hours.
Yield : 65–78% (reported for analogous indolizines).
Microwave-Assisted Synthesis
Enhanced Regioselectivity and Efficiency
Microwave irradiation significantly reduces reaction times and improves yields by enabling rapid, uniform heating.
Procedure :
- Reactants : Pyridinium bromide (1.0 equiv) and ethyl propiolate (1.2 equiv) are mixed in DMF.
- Irradiation : The mixture is subjected to microwave radiation (150 W, 120°C) for 20–30 minutes.
- Purification : The crude product is filtered and recrystallized from ethanol.
Advantages :
- Time Reduction : 30 minutes vs. 12 hours (conventional heating).
- Yield Improvement : 82–89% for 3-benzoylindolizines.
Mechanistic Insight : Microwave energy accelerates ylide formation and cycloaddition kinetics, minimizing side reactions.
One-Pot Multicomponent Synthesis
Streamlined Methodology
A one-pot approach integrates pyridinium salt formation and cycloaddition, eliminating intermediate isolation steps.
Procedure :
- Quaternization : Pyridine derivatives react with benzoyl chloride in situ to form the pyridinium salt.
- Cycloaddition : Ethyl propiolate and K₂CO₃ are added directly, with stirring at 80°C for 8 hours.
- Isolation : The product is precipitated by ice-water quenching and purified via recrystallization.
Yield : 70–75% (reported for 7-trifluoromethyl analogs).
Comparative Analysis of Methods
Key Observations :
- Microwave methods offer superior efficiency and yield but require specialized equipment.
- One-pot synthesis balances convenience and scalability for industrial applications.
Mechanistic Considerations
Cycloaddition Pathway
- Ylide Formation : Deprotonation of the pyridinium salt generates a 1,3-dipole (ylide).
- Cycloaddition : The ylide reacts with ethyl propiolate’s triple bond, forming the indolizine ring via a concerted [3+2] mechanism.
- Aromatization : Loss of H₂O or HX yields the aromatic indolizine system.
Regioselectivity : The electron-withdrawing benzoyl group directs addition to the 7-position, while the ester group occupies the 2-position.
Challenges and Optimization Strategies
Common Pitfalls
Chemical Reactions Analysis
Ethyl 7-benzoylindolizine-2-carboxylate undergoes various chemical reactions, including:
Reduction: This reaction can be used to modify the electronic properties of the compound, making it suitable for different applications.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups like halides or alkyl groups.
Scientific Research Applications
Ethyl 7-benzoylindolizine-2-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 7-benzoylindolizine-2-carboxylate involves its interaction with specific molecular targets and pathways. The indolizine moiety is known to interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects . For instance, it may inhibit bacterial growth by targeting essential enzymes or induce apoptosis in cancer cells by interacting with specific signaling pathways .
Comparison with Similar Compounds
Ethyl 7-benzoylindolizine-2-carboxylate can be compared with other indolizine derivatives, such as:
Ethyl 7-amino-3-benzoylindolizine-1-carboxylate: Known for its antibacterial and antioxidant properties.
Ethyl 7-amino-3-(4-methoxybenzoyl)indolizine-1-carboxylate: Exhibits good antioxidant potential.
Ethyl 7-amino-3-(4-bromobenzoyl)indolizine-1-carboxylate: Shows potent antibacterial activity.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it suitable for various applications in research and industry.
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